2-(4-Chlorophenyl)-2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]acetic acid
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Overview
Description
2-(4-Chlorophenyl)-2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]acetic acid is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chlorophenyl group, an oxazole ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]acetic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3,5-dimethyl-4-nitroacetophenone and an amine, under acidic or basic conditions.
Acetylation: The oxazole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Coupling with Chlorophenyl Group: The acetylated oxazole is coupled with a chlorophenyl derivative through a nucleophilic substitution reaction, often using a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions.
Final Acetylation: The final step involves the acetylation of the intermediate product to introduce the acetic acid moiety, typically using acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the oxazole ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group (if present in intermediates) can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products
Oxidation Products: Oxidized derivatives with hydroxyl or carboxyl groups.
Reduction Products: Amino derivatives if nitro groups are reduced.
Substitution Products: Derivatives with different substituents replacing the chlorine atom.
Scientific Research Applications
2-(4-Chlorophenyl)-2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
2-(4-Chlorophenyl)-2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]butanoic acid: Similar structure but with a butanoic acid moiety.
Uniqueness
The uniqueness of 2-(4-Chlorophenyl)-2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetic acid moiety, in particular, may influence its solubility, reactivity, and interaction with biological targets compared to similar compounds with different acid moieties.
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4/c1-8-12(9(2)22-18-8)7-13(19)17-14(15(20)21)10-3-5-11(16)6-4-10/h3-6,14H,7H2,1-2H3,(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXOVBVPYOVGMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC(C2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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